physicochemical properties of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
physicochemical properties of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
A-Technical-Guide-to-2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
An In-depth Examination of its Physicochemical Properties, Synthesis, and Biological Significance for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is a halogenated heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The presence of both a reactive chloromethyl group at the 2-position and an electron-withdrawing trifluoromethyl group at the 6-position imparts unique chemical and biological properties to this molecule, making it a valuable intermediate and a target for further investigation. This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.
Physicochemical Properties
| Property | Predicted/Estimated Value | Data Source/Analogue |
| Molecular Formula | C9H6ClF3N2 | - |
| Molecular Weight | 234.61 g/mol | - |
| Melting Point | Not available. (Analogue: 2-(Chloromethyl)-1H-benzimidazole: 153-155°C) | [1] |
| Boiling Point | 357.5 ± 42.0 °C (Predicted) | Chemical Supplier Data |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | Chemical Supplier Data |
| pKa | 9.86 ± 0.40 (Predicted, Acidic) | Chemical Supplier Data |
| LogP | 3.15 (Predicted) | Chemical Supplier Data |
| Solubility | Poor aqueous solubility is expected, similar to other benzimidazole derivatives.[2] Soluble in organic solvents like ethanol, methanol, acetone, DMSO.[1] | [1][2] |
Note: Predicted values are generated using advanced computational algorithms (e.g., ACD/Labs, ChemAxon) and should be confirmed experimentally.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole are crucial for its practical application.
Synthesis Protocol: The Phillips-Ladenburg Condensation
The most common and effective method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, this involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with 2-chloroacetic acid.
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
2-Chloroacetic acid
-
4M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Methanol or Ethanol for recrystallization
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-(trifluoromethyl)benzene-1,2-diamine in 4M HCl.
-
Addition of Reagent: Add 1.1 equivalents of 2-chloroacetic acid to the solution.
-
Reflux: Heat the mixture to reflux (approximately 100-110°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]
-
Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Filter the crude product using a Buchner funnel, and wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the purified 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole.[3]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The melting point of the purified solid should be determined as a measure of purity.
Workflow for Synthesis and Purification
Protocols for Physicochemical Property Determination
-
Melting Point: Determined using a calibrated digital melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
Solubility: The shake-flask method is standard. An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the filtrate is determined using UV-Vis spectroscopy or HPLC.
-
pKa Determination: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent mixture (e.g., water-methanol) and titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH meter as a function of the titrant volume. The pKa is determined from the midpoint of the resulting titration curve.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. A solution of the compound is prepared in a biphasic system of n-octanol and water. After vigorous shaking and separation of the layers, the concentration of the compound in each phase is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological and Pharmacological Context
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][4] The specific combination of substituents in 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole suggests potential interactions with several biological targets.
Potential Mechanisms of Action
The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the reactive chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins.
Many benzimidazole-based drugs, particularly anthelmintics, function by inhibiting the polymerization of tubulin. Another key target for antimicrobial and anticancer benzimidazoles is dihydrofolate reductase (DHFR) , an essential enzyme in the biosynthesis of nucleotides.[4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.
Illustrative Signaling Pathway: DHFR Inhibition
The diagram below illustrates the central role of DHFR in cellular metabolism and how its inhibition by a compound like a benzimidazole derivative can lead to an antiproliferative effect.
Conclusion
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is a compound of significant interest due to its structural features, which are common in many biologically active molecules. While experimental data on its specific properties are sparse, its synthesis is achievable through established chemical methods. The protocols and predicted data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound for novel applications in drug discovery and materials science. Its potential as an inhibitor of key enzymes like DHFR warrants further investigation to unlock its therapeutic promise.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
